molecular formula C13H20N2O3S B2491022 1-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034569-30-5

1-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2491022
CAS RN: 2034569-30-5
M. Wt: 284.37
InChI Key: MCCJEONEUJWRLT-UHFFFAOYSA-N
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Description

"1-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea" is a compound that likely belongs to a class of chemicals known for their potential pharmacological activities. Compounds with similar structures have been explored for various biochemical applications.

Synthesis Analysis

  • Compounds with similar structures have been synthesized using multi-step reactions, focusing on optimizing spacer lengths and testing conformational flexibility (Vidaluc et al., 1995).
  • In another study, the synthesis involved the photoinduced intramolecular coupling of acetylenic groups with the carbonyl center, showcasing a unique synthesis pathway (Jindal et al., 2014).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as FTIR, NMR, and mass spectroscopy, providing detailed insights into their structural composition (Mathew et al., 2014).

Chemical Reactions and Properties

  • Chemical reactions involving similar compounds often lead to the formation of complex structures with potential bioactive properties. For instance, certain synthesized compounds have shown inhibitory activities in enzymatic assays, indicating their reactivity and interaction with biological systems (Machado et al., 2015).

Physical Properties Analysis

  • The physical properties of similar compounds can be deduced from their crystallographic analysis and solubility studies. These studies provide insights into the stability, solubility, and crystalline nature of the compounds (Ohkanda et al., 1993).

properties

IUPAC Name

1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c16-11(12-2-1-9-19-12)3-6-14-13(17)15-10-4-7-18-8-5-10/h1-2,9-11,16H,3-8H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCJEONEUJWRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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